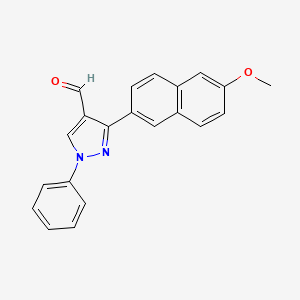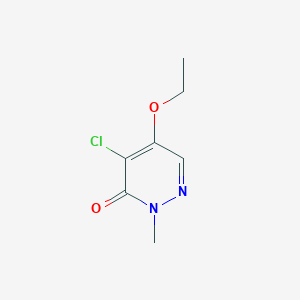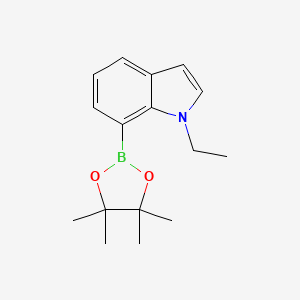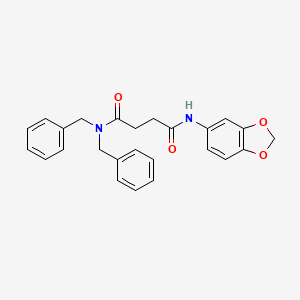![molecular formula C19H14BrN3OS B2854613 4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 760963-74-4](/img/structure/B2854613.png)
4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide: is a complex organic compound belonging to the class of imidazo[2,1-b]thiazole derivatives
Wirkmechanismus
Target of Action
It’s known that imidazothiazoles, the class of compounds to which it belongs, have been the subject of extensive research due to their ability to act as effective molecular scaffolds for synthetic, structural, and biomedical research .
Mode of Action
It’s known that the imidazo[2,1-b]thiazole system, which this compound is part of, has been associated with a wide range of therapeutic applications, including antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Compounds with the imidazo[2,1-b]thiazole system have been found to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity .
Pharmacokinetics
It’s known that thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
It’s known that compounds with the imidazo[2,1-b]thiazole system have shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia .
Action Environment
It’s known that the outcome of reactions involving compounds with the imidazo[2,1-b]thiazole system can depend on the structure of the starting reagents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core imidazo[2,1-b]thiazole structure. One common synthetic route includes the reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) as a green solvent. The reaction conditions often require heating and the use of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or microwave-assisted synthesis to enhance efficiency and yield. The use of green chemistry principles, such as the employment of biodegradable solvents and energy-efficient methods, is also emphasized to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The bromine atom can be oxidized to form a bromate ion.
Reduction: : The imidazo[2,1-b]thiazole ring can be reduced to form a corresponding thiazole derivative.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed
Oxidation: : Bromate ions (BrO₃⁻)
Reduction: : Thiazole derivatives
Substitution: : Amides, esters, or ethers, depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide: has shown promise in various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Investigated for its antimicrobial, antimalarial, and antitubercular activities.
Industry: : Utilized in the production of advanced materials and chemical intermediates.
Vergleich Mit ähnlichen Verbindungen
4-bromo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide: is unique due to its specific structural features. Similar compounds include other imidazo[2,1-b]thiazole derivatives and benzamide derivatives, but the presence of the bromine atom and the specific substitution pattern sets it apart. These similar compounds may have different biological activities and applications based on their structural differences.
Eigenschaften
IUPAC Name |
4-bromo-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-4-8-16(9-5-13)21-18(24)14-2-6-15(20)7-3-14/h2-11H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEYYZYMRCFJPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-fluorobenzenesulfonyl)-1-[2-(methylsulfanyl)benzoyl]piperidine](/img/structure/B2854535.png)





![N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2854546.png)

![N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-dimethoxybenzamide](/img/structure/B2854548.png)


![Octahydrothieno[3,4-c]pyridine](/img/structure/B2854552.png)

